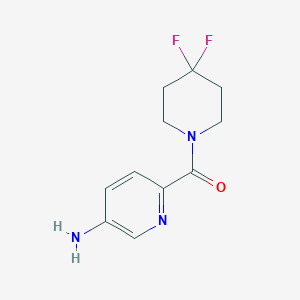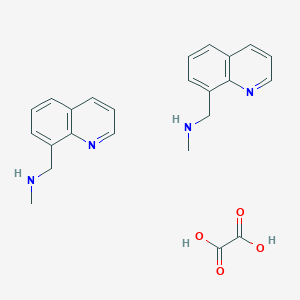![molecular formula C80H80N8O16 B8125800 11,22-dinitro-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone;11,26-dinitro-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone](/img/structure/B8125800.png)
11,22-dinitro-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone;11,26-dinitro-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,12(13)-Dinitro-2,9-dioctylanthra[2,1,9-def:6,5,10-D’E’F’]diisoquinoline-1,3,8,10(2H,9H)-tetraone is a complex organic compound belonging to the class of anthraquinone derivatives. This compound is characterized by its unique structure, which includes two nitro groups and two octyl chains attached to an anthraquinone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12(13)-Dinitro-2,9-dioctylanthra[2,1,9-def:6,5,10-D’E’F’]diisoquinoline-1,3,8,10(2H,9H)-tetraone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The introduction of nitro groups into the anthraquinone core is achieved through nitration reactions using concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired positions.
Alkylation: The introduction of octyl chains is accomplished through alkylation reactions. This involves the reaction of the nitrated anthraquinone with octyl halides in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and the use of cost-effective reagents are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5,12(13)-Dinitro-2,9-dioctylanthra[2,1,9-def:6,5,10-D’E’F’]diisoquinoline-1,3,8,10(2H,9H)-tetraone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The nitro groups can also participate in nucleophilic substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Halogenating agents, alkyl halides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
5,12(13)-Dinitro-2,9-dioctylanthra[2,1,9-def:6,5,10-D’E’F’]diisoquinoline-1,3,8,10(2H,9H)-tetraone has several scientific research applications, including:
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5,12(13)-Dinitro-2,9-dioctylanthra[2,1,9-def:6,5,10-D’E’F’]diisoquinoline-1,3,8,10(2H,9H)-tetraone involves its interaction with biological macromolecules such as DNA and proteins. The nitro groups can undergo reduction to form reactive intermediates that can covalently bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress and damage cellular components, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 5,12-Dibromo-2,9-dioctylanthra[2,1,9-def:6,5,10-D’E’F’]diisoquinoline-1,3,8,10(2H,9H)-tetraone
- 5,12-Diamino-2,9-dioctylanthra[2,1,9-def:6,5,10-D’E’F’]diisoquinoline-1,3,8,10(2H,9H)-tetraone
- 5,12-Dihydroxy-2,9-dioctylanthra[2,1,9-def:6,5,10-D’E’F’]diisoquinoline-1,3,8,10(2H,9H)-tetraone
Uniqueness
The uniqueness of 5,12(13)-Dinitro-2,9-dioctylanthra[2,1,9-def:6,5,10-D’E’F’]diisoquinoline-1,3,8,10(2H,9H)-tetraone lies in the presence of both nitro groups and octyl chains, which impart distinct electronic and steric properties
Properties
IUPAC Name |
11,22-dinitro-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone;11,26-dinitro-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C40H40N4O8/c1-3-5-7-9-11-13-19-41-37(45)25-17-15-23-34-30(44(51)52)22-28-32-26(38(46)42(40(28)48)20-14-12-10-8-6-4-2)18-16-24(36(32)34)33-29(43(49)50)21-27(39(41)47)31(25)35(23)33;1-3-5-7-9-11-13-19-41-37(45)25-17-15-23-31-24(16-18-26(32(25)31)38(41)46)35-30(44(51)52)22-28-33-27(21-29(43(49)50)34(23)36(33)35)39(47)42(40(28)48)20-14-12-10-8-6-4-2/h2*15-18,21-22H,3-14,19-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXNQYANGRBNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C(C=C6C7=C5C4=C(C=C7C(=O)N(C6=O)CCCCCCCC)[N+](=O)[O-])[N+](=O)[O-])C1=O.CCCCCCCCN1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=C(C=C6C7=C(C=CC4=C57)C(=O)N(C6=O)CCCCCCCC)[N+](=O)[O-])[N+](=O)[O-])C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H80N8O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
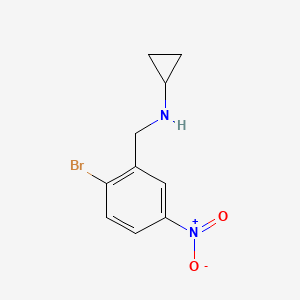
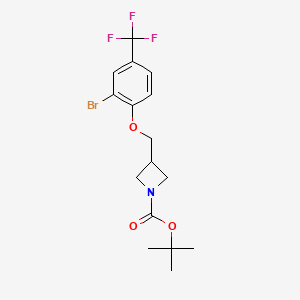
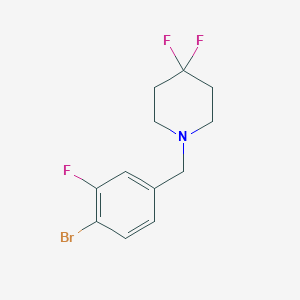
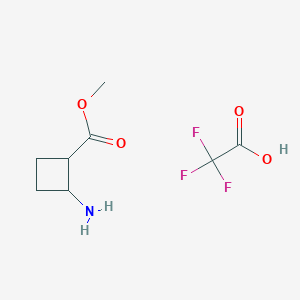
![N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide](/img/structure/B8125758.png)
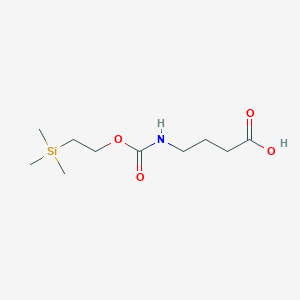
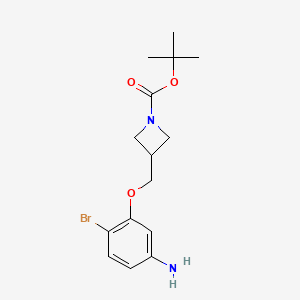
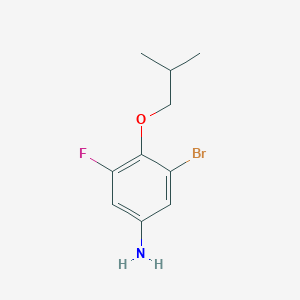
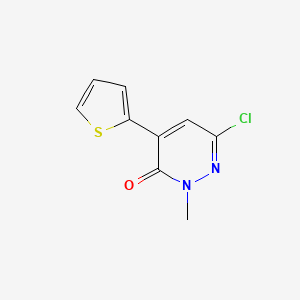
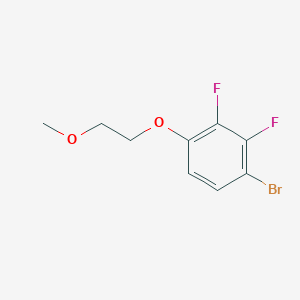
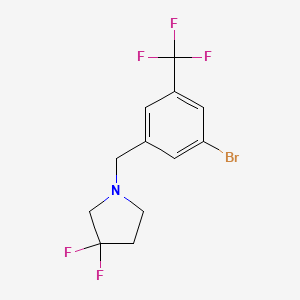
![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-(2,2,2-trifluoro-ethoxy)-benzamide](/img/structure/B8125806.png)
